molecular formula C21H26FN3O3S B2950911 N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide CAS No. 897618-59-6

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide

Cat. No.: B2950911
CAS No.: 897618-59-6
M. Wt: 419.52
InChI Key: CVYPTTPZQKYELG-UHFFFAOYSA-N
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Description

“N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide” is a chemical compound with the molecular formula C18H21F2N3O4S2 . It has a molecular weight of 445.5 g/mol . The IUPAC name for this compound is 4-fluoro-N-[2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. It includes two fluorophenyl groups, a piperazine ring, and a sulfonyl group . The InChI string for this compound is InChI=1S/C18H21F2N3O4S2/c19-15-1-5-17 (6-2-15)28 (24,25)21-9-10-22-11-13-23 (14-12-22)29 (26,27)18-7-3-16 (20)4-8-18/h1-8,21H,9-14H2 .


Physical and Chemical Properties Analysis

This compound has a number of computed properties. It has a XLogP3-AA value of 1.7, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and nine hydrogen bond acceptors . The compound has seven rotatable bonds . The topological polar surface area is 104 Ų . The compound has a complexity of 715 .

Mechanism of Action

While the specific mechanism of action for this compound is not available, similar compounds have been studied for their inhibitory effects on equilibrative nucleoside transporters (ENTs) . These compounds are more selective to ENT2 than to ENT1 .

Future Directions

The future research directions for this compound could involve further exploration of its inhibitory effects on ENTs, as well as its selectivity towards ENT2 over ENT1 . Additionally, the synthesis of this compound and its analogues could be optimized for better yield and purity. Further studies could also explore its potential applications in the field of medicinal chemistry.

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O3S/c1-16-3-4-18(15-17(16)2)21(26)23-9-14-29(27,28)25-12-10-24(11-13-25)20-7-5-19(22)6-8-20/h3-8,15H,9-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYPTTPZQKYELG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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